

Spectroscopic Analysis of 2-Methyl-3-phenylbutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-phenylbutanoic acid** (CAS No: 19731-91-0), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available spectroscopic information, details the experimental protocols for acquiring such data, and presents a logical workflow for the structural elucidation of this molecule.

Spectroscopic Data Summary

While the existence of ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **2-Methyl-3-phenylbutanoic acid** is confirmed in public databases, the specific, detailed quantitative data from the original spectra is not publicly available.^{[1][2]} The following tables are structured to present such data clearly. In the absence of the specific peak data, representative data based on the compound's structure is included for illustrative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Parameter	¹ H NMR (Proton NMR)	¹³ C NMR (Carbon NMR)
Instrument	BRUKER AC-300[1]	BRUKER AC-300[1]
Solvent	DMSO-d6[3]	Not Specified
Reference	Tetramethylsilane (TMS)[3]	Not Specified
Frequency	300 MHz[1]	Not Specified
Chemical Shifts (δ) in ppm	Data not publicly available.	Data not publicly available.

Table 2: Infrared (IR) Spectroscopy Data

Parameter	Value
Technique	Fourier-Transform Infrared (FTIR) Spectroscopy, KBr Wafer[1]
Sample Source	Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]
Key Absorption Bands (cm^{-1})	Data not publicly available.

Table 3: Mass Spectrometry (MS) Data

Parameter	Value
Technique	Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Ionization Mode	Not Specified
Key Fragments (m/z)	105, 122[1]
Top Peak (m/z)	74[1]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of **2-Methyl-3-phenylbutanoic acid** is dissolved in a deuterated solvent, such as DMSO-d6, to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) is added as an internal reference for chemical shifts.
- Instrumentation: A Bruker AC-300 NMR spectrometer, or an equivalent instrument, is used for analysis.[1]
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.
 - A wider spectral width (e.g., 0-220 ppm) is used, and a longer acquisition time and/or a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Wafer/Pellet Technique):
 - A small amount of **2-Methyl-3-phenylbutanoic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
 - The homogenous mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.[\[1\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
 - The KBr pellet containing the sample is placed in the spectrometer's sample holder.
 - The infrared spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands corresponding to the various functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-H stretches, and aromatic C=C stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

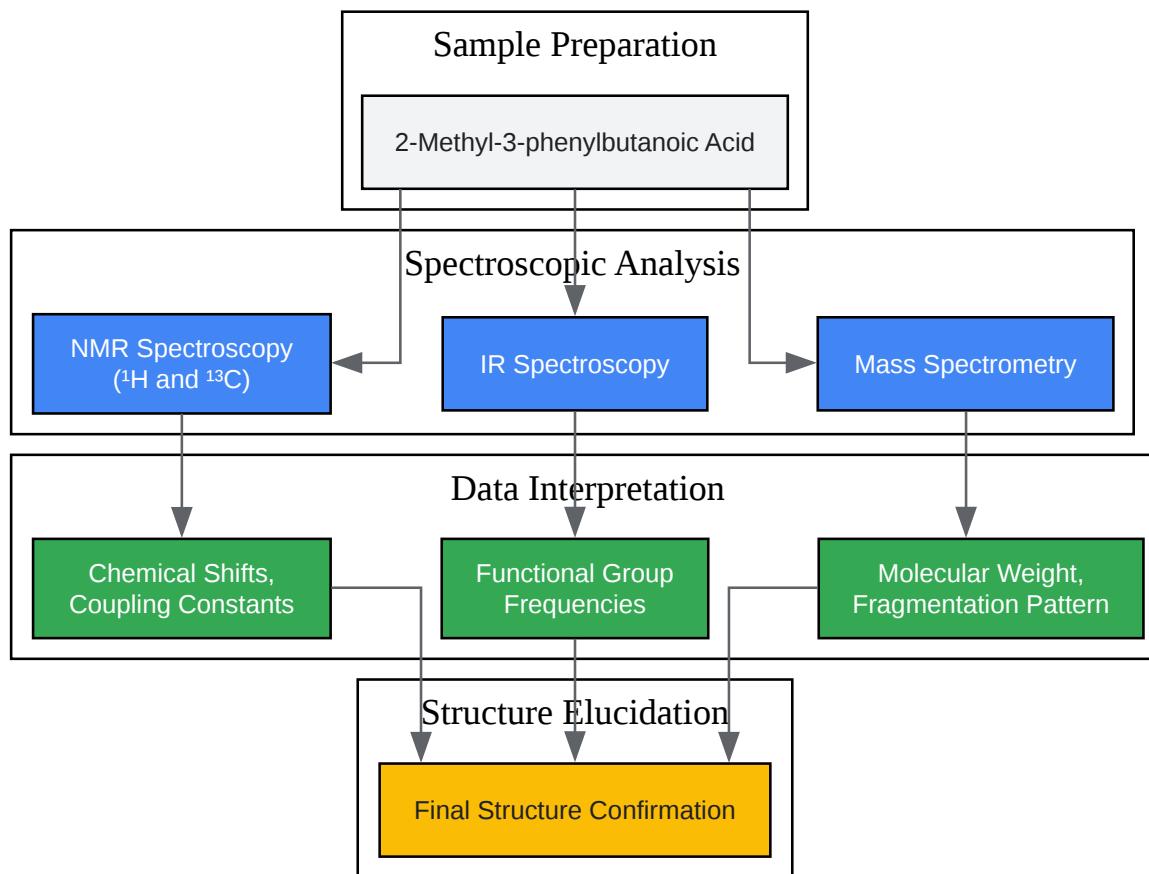
Methodology:

- Sample Introduction (GC-MS):

- A dilute solution of **2-Methyl-3-phenylbutanoic acid** in a volatile organic solvent is prepared.
- The sample is injected into a gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.
- The separated compound then elutes from the GC column and enters the ion source of the mass spectrometer.
- Ionization: In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI) or subjected to a chemical reagent gas (Chemical Ionization - CI) to form ions.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z .
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which provides structural information.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methyl-3-phenylbutanoic acid**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Methyl-3-phenylbutanoic acid**.

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